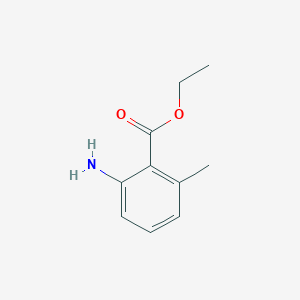

Ethyl 2-amino-6-methylbenzoate

Description

Ethyl 2-amino-6-methylbenzoate (CAS 90259-52-2) is an ester derivative of benzoic acid with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is primarily utilized in research settings for synthesizing bioactive compounds or intermediates in pharmaceutical development. The compound is provided as a 10 mM solution in organic solvents, with a purity exceeding 98%, and requires careful storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its solubility varies depending on the solvent, and preparation protocols recommend heating to 37°C and sonication to enhance dissolution .

Properties

IUPAC Name |

ethyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABFOOCARYOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575780 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-52-2 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct amination of ethyl 6-methylbenzoate using ammonia or an amine source under suitable conditions. This reaction may require a catalyst, such as palladium on carbon, to facilitate the amination process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pressure control is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Ethyl 2-amino-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-6-methylbenzoate serves as a precursor in the synthesis of various pharmacologically active compounds. Notably, it is involved in the development of drugs that exhibit anti-inflammatory and analgesic properties. Its potential as an intermediate in synthesizing novel therapeutic agents is being actively researched.

Case Study: Synthesis of Paquinimod

Paquinimod (N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide) is an immunomodulating drug currently in clinical trials for systemic lupus erythematosus treatment. This compound plays a crucial role as a starting material in its synthesis, highlighting its significance in drug development processes .

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly through interactions with specific molecular targets.

Pharmacological Applications

- Local Anesthetic Effects : Studies have shown that this compound effectively blocks sodium channels in vitro, leading to local anesthetic effects in animal models. This mechanism underlies its potential use in medical applications .

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways by forming hydrogen bonds with active sites. This inhibition could have therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing various derivatives. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution.

Table 2: Synthesis Methods Comparison

| Method | Yield (%) | Catalyst Used | Notes |

|---|---|---|---|

| Traditional Esterification | Low | None | Inefficient |

| Raney Nickel Reduction | High | Raney Nickel | Improved yield |

| Palladium Catalysis | Moderate | Palladium on Carbon | Effective under neutral pH |

Comparative Analysis with Related Compounds

Comparative studies reveal how this compound differs from similar compounds in terms of structure and biological activity.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-ethylbenzoate | Amino group at the 2-position; ethyl at 4 | Different substitution pattern affects reactivity |

| Ethyl benzoate | Simple benzoate structure without amino group | Lacks biological activity associated with amines |

| Ethyl 2-amino-6-propylbenzoate | Amino group at the 2-position; propyl at 6 | Alters electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-amino-6-methylbenzoate belongs to a family of substituted benzoate esters. Key analogs for comparison include:

Key Observations :

- Chlorine vs.

- Amino vs. Methoxy Groups: The -NH₂ group in this compound enables hydrogen bonding, critical in coordination chemistry, while the -OCH₃ group in Ethyl 2-methoxybenzoate contributes to its use in flavoring due to volatility and stability .

Physicochemical Properties

- Solubility: Ethyl 2-methoxybenzoate is readily soluble in ethanol, aligning with its use in food-grade applications . This compound requires solvent optimization (e.g., DMSO or methanol) and thermal assistance for dissolution, reflecting its polar -NH₂ group .

- Stability: Both this compound and its chloro analog require low-temperature storage, but the latter’s stability under prolonged storage remains undocumented .

Critical Research Findings

- Bioactivity: this compound derivatives demonstrate moderate antifungal activity in spice extracts (e.g., clove, ginger) when paired with ethyl acetate as a solvent . However, its direct bioactivity remains less explored compared to chloro-substituted analogs, which show promise in pesticide development .

- Synthetic Utility: this compound serves as a scaffold for synthesizing benzimidazole compounds (e.g., ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate), highlighting its versatility in heterocyclic chemistry .

Biological Activity

Ethyl 2-amino-6-methylbenzoate, also known by its CAS number 90259-52-2, is an organic compound belonging to the class of benzoic acid esters. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.22 g/mol. The presence of an amino group and an ethyl ester contributes to its reactivity and biological properties. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzene Ring : The initial step usually incorporates a methyl group at the 6-position of a benzoic acid derivative.

- Amination : The introduction of the amino group at the 2-position is achieved through various amination techniques, often utilizing reagents that facilitate nucleophilic substitution.

- Esterification : Finally, the formation of the ethyl ester is accomplished through esterification reactions with ethanol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, demonstrating its potential as a therapeutic agent for conditions characterized by inflammation .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study assessed the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Results showed a dose-dependent inhibition, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

- Anticancer Mechanisms : Another investigation focused on the compound's effect on breast cancer cell lines. It was found to induce apoptosis via mitochondrial pathways, suggesting a promising avenue for further research into its use in cancer therapy .

- Comparative Analysis : In comparative studies with similar compounds, this compound demonstrated superior activity against certain cancer cell lines when compared to other benzoate derivatives .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-6-methylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step esterification and substitution reactions. For example, starting with salicylic acid derivatives, esterification can be achieved using ethanol and a strong acid catalyst (e.g., H₂SO₄) under reflux. Subsequent nitration or amination steps require controlled temperatures (e.g., 0–5°C for nitration) and stoichiometric ratios of reagents like NaNO₂ or NH₃ . Optimization involves adjusting catalyst loading, solvent polarity (e.g., DMF vs. THF), and reaction time. Monitoring intermediates via TLC or HPLC ensures purity before proceeding to subsequent steps.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and ester/amino groups (δ 1.2–1.4 ppm for ethyl CH₃; δ 3.5–4.5 ppm for NH₂) .

- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1) and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic Analysis : Conduct time-resolved UV-Vis or fluorescence spectroscopy to monitor reaction rates under varying pH, temperature, and substrate concentrations.

- Isotopic Labeling : Use ¹⁵N-labeled NH₂ groups to track metabolic pathways or binding interactions in biological assays .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Follow COSMOS-E guidelines to aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., ) .

- Meta-Analysis : Use RevMan or R to calculate pooled effect sizes for antimicrobial IC₅₀ values, addressing heterogeneity via subgroup analysis (e.g., Gram-positive vs. Gram-negative bacteria) .

- Replicate Experiments : Standardize assay conditions (e.g., Mueller-Hinton agar for MIC tests) and validate purity via HPLC (>95%) to minimize variability .

Q. How can computational tools predict the crystallographic behavior of this compound in solid-state studies?

- Methodological Answer :

- SHELX Suite : Refine crystal structures using SHELXL-2018, leveraging high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters and hydrogen bonding .

- Mercury Software : Visualize packing diagrams to assess π-π stacking or steric hindrance between ethyl and methyl substituents .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.